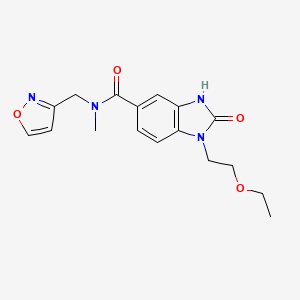

1-(2-ethoxyethyl)-N-(isoxazol-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-ethoxyethyl)-N-(isoxazol-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 344.14845513 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Reactivity

Alkylation and Acylation Reactions : Research by Mackenzie et al. (1988) explores the reactivity of related aminoimidazoles in alkylation and acylation reactions, providing insights into the synthesis pathways and chemical behavior of similar compounds (Mackenzie, Wilson, Shaw, & Ewing, 1988).

Novel Heterocyclic Compounds Synthesis : Abu‐Hashem, Al-Hussain, and Zaki (2020) describe the synthesis of novel benzodifuranyl and other heterocyclic compounds, highlighting the diverse synthetic applications and potential for novel compound development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antineoplastic and Antifilarial Agents Synthesis : Ram et al. (1992) discuss the synthesis of benzimidazole-2-carbamates and related derivatives, emphasizing their potential as antineoplastic and antifilarial agents, which may align with similar research on 1-(2-ethoxyethyl)-N-(isoxazol-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide (Ram, Wise, Wotring, Mccall, & Townsend, 1992).

Conjugate Addition Reactions : Jones and Hirst (1989)

explore the conjugate addition of imidazolines, including reactions with α,β-enones and Michael acceptors. This study may provide insights into the reactivity and potential synthetic applications for compounds like this compound (Jones & Hirst, 1989).

Biological Activities and Applications

Anticancer Evaluation : Salahuddin et al. (2014) conducted a study on benzimidazole derivatives, evaluating their in vitro anticancer activity. This research could be relevant to understanding the potential biological activities of related benzimidazole compounds (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Anti-Influenza Virus Activity : Hebishy, Salama, and Elgemeie (2020) synthesized benzamide-based aminopyrazoles and related compounds, examining their anti-influenza A virus activities. This study highlights the potential antiviral applications of benzimidazole derivatives (Hebishy, Salama, & Elgemeie, 2020).

Antiallergic Activity : Wade et al. (1983) investigated acidic derivatives of benzazol-4-ones, including benzimidazole derivatives, for their potential antiallergic properties. This suggests possible therapeutic applications for similar compounds (Wade, Toso, Matson, & Stelzer, 1983).

Antihistaminic Agents : Iemura et al. (1986) synthesized and tested a series of benzimidazoles for H1-antihistaminic activity. The findings may provide insights into the pharmacological potential of related benzimidazole derivatives (Iemura, Kawashima, Fukuda, Ito, & Tsukamoto, 1986).

Prokinetic Agents : Srinivasulu et al. (2005) synthesized Cinitapride related benzimidazole derivatives, exploring their potential as prokinetic agents. This research may be relevant for understanding the gastroenterological applications of similar compounds (Srinivasulu, Reddy, Hegde, & Chakrabart, 2005).

Antifungal Activity : Velikorodov et al. (2011) synthesized carbamate-containing azaheterocycles, including benzimidazole derivatives, and evaluated their antifungal activity. This study may provide insights into the antifungal applications of related compounds (Velikorodov, Kovalev, Degtyarev, & Titova, 2011).

Antioxidative and Antiproliferative Activity : Cindrić et al. (2019) conducted a study on benzimidazole-2-carboxamides, evaluating their antioxidative and antiproliferative properties. This could be indicative of the therapeutic potential of similar benzimidazole compounds (Cindrić, Sović, Mioč, Hok, Boček, Roškarić, Butković, Martin‐Kleiner, Starčević, Vianello, Kralj, & Hranjec, 2019).

Propriétés

IUPAC Name |

1-(2-ethoxyethyl)-N-methyl-N-(1,2-oxazol-3-ylmethyl)-2-oxo-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4/c1-3-24-9-7-21-15-5-4-12(10-14(15)18-17(21)23)16(22)20(2)11-13-6-8-25-19-13/h4-6,8,10H,3,7,9,11H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWFHAPNQBFGDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)C(=O)N(C)CC3=NOC=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5519094.png)

![5,6-dimethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5519102.png)

![(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol](/img/structure/B5519106.png)

![(1R*,2S*)-N-butyl-N'-[(5-methyl-3-isoxazolyl)methyl]-1,2-cyclohexanedicarboxamide](/img/structure/B5519112.png)

![N-(3,5-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5519124.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5519137.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5519143.png)

![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5519150.png)

![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5519158.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5519162.png)

![3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519167.png)

![2-[(3,3-dimethyl-2-oxobutyl)thio]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5519170.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5519177.png)

![3-methyl-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5519180.png)